molecular formula C12H14O4 B13949296 2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid CAS No. 769073-61-2

2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid

Cat. No.: B13949296
CAS No.: 769073-61-2
M. Wt: 222.24 g/mol
InChI Key: JWCUMGKSHWZEAG-UHFFFAOYSA-N
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Description

2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid is an organic compound characterized by the presence of an oxirane ring, a carboxylic acid group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid typically involves the reaction of 4-methoxyphenylacetic acid with ethyl oxirane under acidic or basic conditions. The reaction is catalyzed by a suitable catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the oxirane ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid is unique due to the combination of its oxirane ring, carboxylic acid group, and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

769073-61-2

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-3-12(11(13)14)10(16-12)8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,13,14)

InChI Key

JWCUMGKSHWZEAG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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